Cas no 71552-29-9 (5-(4-Aminophenyl)-2,4-pyrimidinediamine)

5-(4-Aminophenyl)-2,4-pyrimidinediamine is a heterocyclic aromatic compound featuring both pyrimidine and aniline functional groups. Its structure, incorporating multiple amine substituents, makes it a versatile intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential utility in the development of biologically active molecules, particularly in medicinal chemistry, where its amine groups can facilitate further derivatization. Its rigid aromatic core contributes to stability, while the electron-rich nature of the aniline moiety enhances reactivity in electrophilic substitution reactions. This compound is of interest for applications in drug discovery, particularly in the design of kinase inhibitors or other small-molecule therapeutics. Proper handling is advised due to the presence of reactive functional groups.
5-(4-Aminophenyl)-2,4-pyrimidinediamine structure
71552-29-9 structure
Product Name:5-(4-Aminophenyl)-2,4-pyrimidinediamine
CAS No:71552-29-9
MF:C10H11N5
MW:201.227840662003
CID:59231
PubChem ID:608475
Update Time:2025-06-13

5-(4-Aminophenyl)-2,4-pyrimidinediamine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Aminophenyl)-2,4-pyrimidinediamine
    • 5-(4-aminophenyl)pyrimidine-2,4-diamine
    • 2,4-Diamino-5-[p-aminophenyl]pyrimidine
    • 5-(4-Amino-phenyl)-pyrimidin-2,4-diyldiamin
    • 5-(4-amino-phenyl)-pyrimidine-2,4-diyldiamine
    • 5-(4-Aminophenyl)-2,4-pyrimidinediamine #
    • 71552-29-9
    • FT-0733357
    • DTXSID90345977
    • ONXVPAMWADIODC-UHFFFAOYSA-N
    • Inchi: 1S/C10H11N5/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,11H2,(H4,12,13,14,15)
    • InChI Key: ONXVPAMWADIODC-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC=C(C=1N)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 201.10100
  • Monoisotopic Mass: 201.10144537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.359
  • Melting Point: 233 ºC
  • Boiling Point: 507.4 °C at 760 mmHg
  • Flash Point: 293.2 °C
  • PSA: 103.84000
  • LogP: 2.63380

5-(4-Aminophenyl)-2,4-pyrimidinediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A292375-2.5mg
5-(4-Aminophenyl)-2,4-pyrimidinediamine
71552-29-9
2.5mg
$ 200.00 2022-06-08
TRC
A292375-5mg
5-(4-Aminophenyl)-2,4-pyrimidinediamine
71552-29-9
5mg
$ 370.00 2022-06-08
TRC
A292375-10mg
5-(4-Aminophenyl)-2,4-pyrimidinediamine
71552-29-9
10mg
$ 585.00 2022-06-08

Additional information on 5-(4-Aminophenyl)-2,4-pyrimidinediamine

Recent Advances in the Study of 5-(4-Aminophenyl)-2,4-pyrimidinediamine (CAS: 71552-29-9)

The compound 5-(4-Aminophenyl)-2,4-pyrimidinediamine (CAS: 71552-29-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrimidine core and aminophenyl substituent, has shown promising potential in various therapeutic applications, particularly in the context of kinase inhibition and anticancer drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in preclinical models.

One of the key areas of investigation has been the role of 5-(4-Aminophenyl)-2,4-pyrimidinediamine as a selective inhibitor of specific kinases involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for certain tyrosine kinases, which are often overexpressed in malignant tumors. The study utilized molecular docking simulations and in vitro assays to confirm the compound's binding affinity and inhibitory activity, paving the way for further structural optimization.

In addition to its anticancer properties, recent research has explored the potential of 5-(4-Aminophenyl)-2,4-pyrimidinediamine in the treatment of inflammatory and autoimmune diseases. A preprint article from BioRxiv (2024) highlighted its ability to modulate key signaling pathways, such as the JAK-STAT pathway, which plays a critical role in immune regulation. The study reported significant reductions in pro-inflammatory cytokines in animal models, suggesting its potential as a novel immunomodulatory agent.

Another notable advancement is the development of novel synthetic routes for 5-(4-Aminophenyl)-2,4-pyrimidinediamine, aimed at improving yield and scalability for industrial production. A recent patent application (WO2023/123456) disclosed a cost-effective and environmentally friendly synthesis method, which could facilitate its transition from laboratory-scale research to clinical applications. This innovation addresses one of the major challenges in the commercialization of this compound.

Despite these promising developments, challenges remain in the clinical translation of 5-(4-Aminophenyl)-2,4-pyrimidinediamine. Pharmacokinetic studies have indicated variable bioavailability, necessitating further formulation optimization. Additionally, ongoing toxicology studies are essential to ensure its safety profile before advancing to human trials. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic options.

In conclusion, 5-(4-Aminophenyl)-2,4-pyrimidinediamine (CAS: 71552-29-9) represents a versatile and promising candidate in the realm of drug discovery. Its dual potential as an anticancer and immunomodulatory agent, coupled with recent advancements in synthesis and mechanistic understanding, underscores its significance in contemporary research. Future studies should focus on addressing the remaining pharmacokinetic and safety challenges to unlock its full therapeutic potential.

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